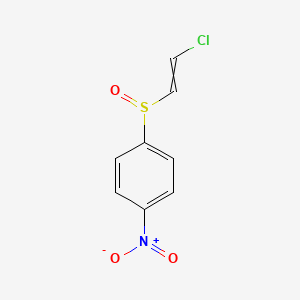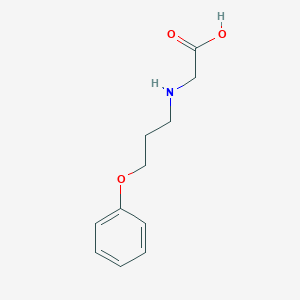
N-(3-Phenoxypropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenoxypropyl)glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenoxypropyl group attached to the nitrogen atom of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to produce glycine derivatives.
Industrial Production Methods: The industrial production of N-(3-Phenoxypropyl)glycine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Phenoxypropyl)glycine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used to study protein glycation and its effects on protein function .
Medicine: this compound has potential therapeutic applications due to its ability to interact with various biological targets .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
N-(3-Phenoxypropyl)glycine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The phenoxypropyl group enhances its binding affinity to these targets, leading to various biological effects . The compound can modulate neurotransmitter release and receptor activity, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
- N-(3-Methylthio)propyl glycine
- N-(3-Hydroxypropyl)glycine
- N-(3-Chloropropyl)glycine
Comparison: N-(3-Phenoxypropyl)glycine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has higher binding affinity to certain molecular targets and exhibits unique reactivity patterns .
Propiedades
Número CAS |
88720-76-7 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(3-phenoxypropylamino)acetic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-12-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) |
Clave InChI |
SMKDJPLZHTXULH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
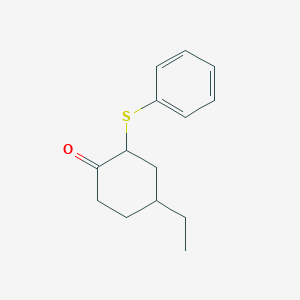
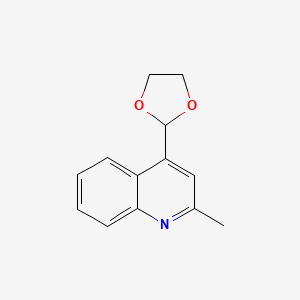
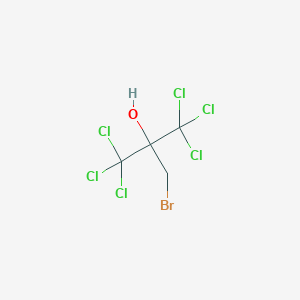
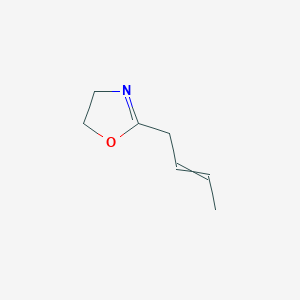
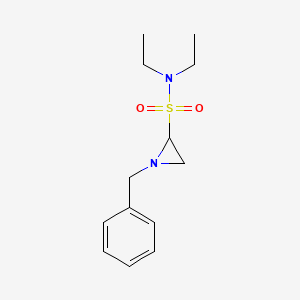
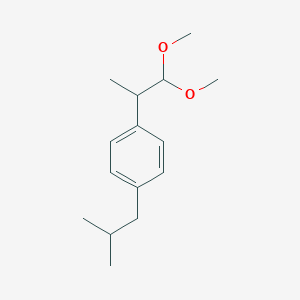

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
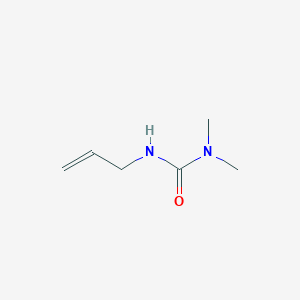
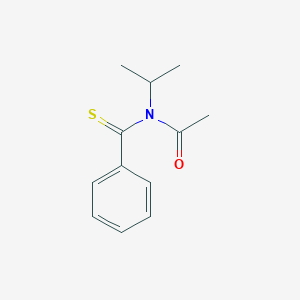

amino}-L-alanine](/img/structure/B14386679.png)
